molecular formula C13H19NO3 B8817224 Tert-butyl 2-amino-3-(4-hydroxyphenyl)propanoate

Tert-butyl 2-amino-3-(4-hydroxyphenyl)propanoate

Cat. No.: B8817224
M. Wt: 237.29 g/mol
InChI Key: DIGHFXIWRPMGSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-amino-3-(4-hydroxyphenyl)propanoate: is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is characterized by the presence of a tert-butyl ester group, which can influence its reactivity and solubility properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-3-(4-hydroxyphenyl)propanoate typically involves the esterification of tyrosine. One common method is the reaction of tyrosine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form quinones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 2-amino-3-(4-hydroxyphenyl)propanoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals and biologically active molecules.

Biology: In biological research, this compound is used to study the metabolic pathways of tyrosine and its derivatives. It is also used in the synthesis of peptides and proteins for research purposes.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-(4-hydroxyphenyl)propanoate involves its interaction with enzymes and receptors in the body. The compound can act as a substrate for tyrosine kinases, leading to the phosphorylation of proteins and subsequent activation of signaling pathways. These pathways are involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

    Tyrosine: The parent amino acid from which tert-butyl 2-amino-3-(4-hydroxyphenyl)propanoate is derived.

    Phenylalanine: Another amino acid with a similar structure but lacking the hydroxyl group on the phenyl ring.

    Tert-butyl 2-amino-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate: A compound with additional tert-butyl groups on the phenyl ring, which can influence its reactivity and solubility.

Uniqueness: this compound is unique due to the presence of the tert-butyl ester group, which can enhance its stability and solubility in organic solvents. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

tert-butyl 2-amino-3-(4-hydroxyphenyl)propanoate

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)11(14)8-9-4-6-10(15)7-5-9/h4-7,11,15H,8,14H2,1-3H3

InChI Key

DIGHFXIWRPMGSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)O)N

Origin of Product

United States

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